![molecular formula C14H17N5O2S B12162631 1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B12162631.png)
1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide
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Overview
Description
1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a thiazole moiety, and a methoxypyridazine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.
Introduction of the Thiazole Moiety: The thiazole ring is synthesized separately and then coupled with the piperidine derivative under specific conditions, often involving catalysts and controlled temperatures.
Attachment of the Methoxypyridazine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Scientific Research Applications
1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzymatic activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione .
- 1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione .
Uniqueness
1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide is a synthetic compound that combines distinct heterocyclic moieties, including a pyridazine ring, a thiazole unit, and a piperidine backbone. This structural diversity suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug design.
- Molecular Formula : C₁₄H₁₇N₅O₂S
- Molecular Weight : 319.38 g/mol
The methoxy group on the pyridazine ring may enhance the compound's solubility and biological interactions, potentially leading to improved pharmacokinetic properties.
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities. Key findings include:
- Antimicrobial Activity : Compounds featuring thiazole and pyridazine moieties have shown significant antimicrobial properties. The structural characteristics of this compound suggest it may possess similar effects.
- Anticancer Potential : The unique combination of functional groups in this compound could lead to anticancer activity. Research on related compounds has demonstrated efficacy against various cancer cell lines.
- Enzyme Inhibition : Studies have indicated that derivatives of piperidine carboxamides can inhibit enzymes such as cathepsin K, which is involved in bone resorption processes. This inhibition may have implications for osteoporosis treatment.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure–activity relationship (SAR). The presence of specific substituents can significantly influence its activity profile.
Structural Feature | Effect on Activity |
---|---|
Methoxy Group | Enhances solubility and bioavailability |
Thiazole Moiety | Contributes to antimicrobial and anticancer properties |
Piperidine Backbone | Essential for enzyme inhibition |
Case Studies
- Anticancer Studies : A related compound with a similar structure was evaluated for its cytotoxic effects against various cancer cell lines. The study found that modifications to the thiazole group significantly impacted the compound's potency, suggesting that further optimization could enhance efficacy against specific cancer types.
- Enzyme Inhibition : Research focused on piperidine derivatives showed that modifications at the 4-position of the piperidine ring could lead to increased inhibition of cathepsin K. This finding indicates that analogs of this compound may also exhibit enhanced therapeutic potential in treating conditions related to bone resorption.
Properties
Molecular Formula |
C14H17N5O2S |
---|---|
Molecular Weight |
319.38 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H17N5O2S/c1-21-12-3-2-11(17-18-12)19-7-4-10(5-8-19)13(20)16-14-15-6-9-22-14/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,15,16,20) |
InChI Key |
SACXCSXUMHSNEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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